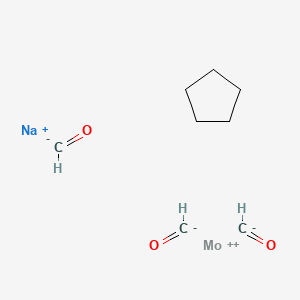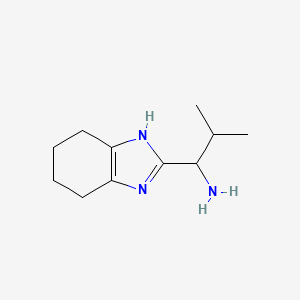![molecular formula C14H21N3O6 B12099848 1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(pyrrolidin-1-ylmethyl)pyrimidine-2,4-dione](/img/structure/B12099848.png)
1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(pyrrolidin-1-ylmethyl)pyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Pyrrolidinomethyluridine is a purine nucleoside analogue known for its broad antitumor activity. It targets indolent lymphoid malignancies by inhibiting DNA synthesis and inducing apoptosis . This compound has a molecular formula of C14H21N3O6 and a molecular weight of 327.33 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
given its classification as a nucleoside analogue, it is likely produced using standard nucleoside synthesis techniques, which involve the protection and deprotection of functional groups, followed by nucleophilic substitution reactions .
Chemical Reactions Analysis
Types of Reactions
5-Pyrrolidinomethyluridine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the pyrrolidinomethyl group or the uridine moiety.
Reduction: This reaction can reduce any oxidized forms of the compound.
Substitution: Nucleophilic substitution reactions are common in the synthesis and modification of this compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of 5-Pyrrolidinomethyluridine, while substitution reactions may introduce different functional groups at the 5-position .
Scientific Research Applications
5-Pyrrolidinomethyluridine has several scientific research applications, including:
Chemistry: Used as a scaffold and template in nucleoside analogue research.
Biology: Studied for its role in inhibiting DNA synthesis and inducing apoptosis in cancer cells.
Medicine: Investigated for its potential as an anticancer agent targeting indolent lymphoid malignancies.
Industry: Utilized in the development of new nucleoside analogues with potential therapeutic applications.
Mechanism of Action
The mechanism of action of 5-Pyrrolidinomethyluridine involves the inhibition of DNA synthesis and the induction of apoptosis. This compound targets DNA polymerase, thereby preventing the replication of DNA in cancer cells. The induction of apoptosis is mediated through the activation of caspases and the disruption of mitochondrial membrane potential .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-Pyrrolidinomethyluridine include other purine nucleoside analogues such as:
- Fludarabine
- Cladribine
- Pentostatin
Uniqueness
What sets 5-Pyrrolidinomethyluridine apart from these compounds is its specific modification at the 5-position with a pyrrolidinomethyl group. This unique structural feature may contribute to its distinct biological activity and therapeutic potential .
Properties
Molecular Formula |
C14H21N3O6 |
|---|---|
Molecular Weight |
327.33 g/mol |
IUPAC Name |
1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(pyrrolidin-1-ylmethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C14H21N3O6/c18-7-9-10(19)11(20)13(23-9)17-6-8(12(21)15-14(17)22)5-16-3-1-2-4-16/h6,9-11,13,18-20H,1-5,7H2,(H,15,21,22) |
InChI Key |
KVVBRYQVEYLNDV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CC2=CN(C(=O)NC2=O)C3C(C(C(O3)CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,3,12,13-Tetrathia-9,16-diazapentacyclo[12.6.0.04,11.05,9.016,20]icosane](/img/structure/B12099765.png)


![6-[4-Chloro-1-((2-(trimethylsilyl)ethoxy)methyl)pyrrolo[2,3-b]pyridin-2-yl]pyridine-3-carboxaldehyde](/img/structure/B12099779.png)

![Rel-(3ar,4s,6s,7s,7as)-5-tert-butyl 6-ethyl 2,2-dimethyltetrahydro-4,7-methano[1,3]dioxolo[4,5-c]pyr](/img/structure/B12099791.png)
![3-Iodo-6-methoxy-1H-[1,5]naphthyridin-4-one](/img/structure/B12099792.png)







